Tiazesim
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Overview
Description
Tiazesim, also known as thiazesim, is a heterocyclic antidepressant related to the tricyclic antidepressants. It was introduced in 1966 by Squibb Corporation (now Bristol-Myers Squibb) and was previously sold under the brand name Altinil. The compound is no longer marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiazesim involves the formation of a benzothiazepine ring. The key steps include the reaction of 2-aminothiophenol with a suitable aldehyde to form a Schiff base, followed by cyclization to form the benzothiazepine ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as described above, with optimization for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tiazesim undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of benzothiazepines.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Explored as an antidepressant and for its potential use in treating other neurological disorders.
Industry: Potential applications in the synthesis of other heterocyclic compounds.
Mechanism of Action
Tiazesim exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to other tricyclic antidepressants. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their mood-elevating effects. The compound interacts with various receptors and transporters in the brain, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: Another benzothiazepine, primarily used as a calcium channel blocker.
Tofenacin: A tricyclic antidepressant with a similar mechanism of action.
Uniqueness
Tiazesim is unique in its specific chemical structure, which includes a benzothiazepine ring with a dimethylaminoethyl group. This structure imparts distinct pharmacological properties compared to other tricyclic antidepressants .
Properties
CAS No. |
5845-26-1 |
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Molecular Formula |
C19H22N2OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C19H22N2OS/c1-20(2)12-13-21-16-10-6-7-11-17(16)23-18(14-19(21)22)15-8-4-3-5-9-15/h3-11,18H,12-14H2,1-2H3 |
InChI Key |
QJJXOEFWXSQISU-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3 |
Related CAS |
3122-01-8 (mono-hydrochloride) |
Synonyms |
SQ 10,496 thiazesim thiazesim monohydrochloride thiazesim monohydrochloride, (+)-isomer thiazesim monohydrochloride, (+-)-isomer thiazesim monohydrochloride, (-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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